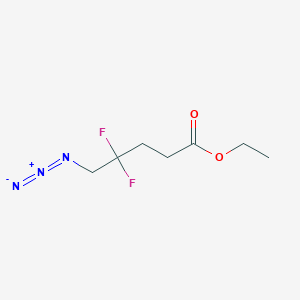

Ethyl 5-azido-4,4-difluoropentanoate

Description

Ethyl 5-azido-4,4-difluoropentanoate is a fluorinated ester featuring a pentanoate backbone substituted with two fluorine atoms at the 4-position and an azide (-N₃) group at the 5-position. The azide functionality renders it highly reactive in click chemistry (e.g., Huisgen cycloaddition) and as a precursor for amine derivatives via Staudinger or reduction reactions. The difluoro substituents enhance metabolic stability and influence lipophilicity, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 5-azido-4,4-difluoropentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N3O2/c1-2-14-6(13)3-4-7(8,9)5-11-12-10/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIRAFOBTFPAES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(CN=[N+]=[N-])(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-azido-4,4-difluoropentanoate can be synthesized through a multi-step process. One common method involves the conversion of ethyl 4,4-difluoropentanoate to its azido derivative using sodium azide in the presence of a suitable solvent such as acetone under reflux conditions . The reaction typically proceeds with high yield and efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput. Safety measures are crucial due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-azido-4,4-difluoropentanoate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different functionalized derivatives.

Cycloaddition Reactions:

Common Reagents and Conditions

Sodium Azide:

Copper(I) Catalysts: Employed in cycloaddition reactions to facilitate the formation of triazoles.

Solvents: Acetone, acetonitrile, and other polar aprotic solvents are commonly used.

Major Products

Triazoles: Formed through cycloaddition reactions with alkynes.

Substituted Pentanoates: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 5-azido-4,4-difluoropentanoate has a wide range of applications in scientific research:

Biology: Employed in the study of biochemical pathways and the development of bioorthogonal labeling techniques.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-azido-4,4-difluoropentanoate is primarily related to its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with various biological targets. These interactions can modulate biochemical pathways, leading to therapeutic effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl 5-azido-4,4-difluoropentanoate, emphasizing functional group variations, synthesis challenges, and applications:

Reactivity and Stability

- Azide vs. Amino Groups: The azide group in this compound confers higher reactivity (e.g., cycloaddition) compared to the amino group in ethyl 2-amino-5-cyclopropyl-4,4-difluoropentanoate, which requires protection/deprotection strategies during synthesis .

- Fluorination Impact: Difluoro substituents in both compounds enhance metabolic stability, but the cyclopropyl group in the amino analog introduces steric hindrance, affecting enzyme binding in protease inhibitors .

Research Findings and Data

Physicochemical Properties (Inferred from Analogs)

- Lipophilicity: Difluoro groups reduce polarity, enhancing membrane permeability. This compound likely has a logP ~2.5 (comparable to ethyl 2-amino-5-cyclopropyl-4,4-difluoropentanoate, logP 2.3) .

- Thermal Stability: Fluorinated esters generally exhibit higher thermal stability than non-fluorinated analogs, with decomposition temperatures >150°C .

Biological Activity

Ethyl 5-azido-4,4-difluoropentanoate is a compound of interest due to its potential applications in medicinal chemistry and drug development. This article reviews its biological activity, synthesis, and relevant research findings.

Molecular Structure : this compound has the following structural formula:

This structure consists of an ethyl ester group, an azido functional group, and two fluorine atoms attached to a pentanoate backbone.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 4,4-difluoropentanoic acid.

- Formation of the Azido Group : The introduction of the azido group can be achieved through nucleophilic substitution reactions using sodium azide.

- Esterification : The final step involves esterification with ethanol to yield this compound.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities that may be leveraged for therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against certain bacterial strains.

- Cytotoxicity : Investigations into its cytotoxic effects reveal that it may induce apoptosis in cancer cell lines. The mechanism appears to involve disruption of cellular signaling pathways related to survival and proliferation.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease.

Case Studies

-

Antimicrobial Efficacy :

- A study tested this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

-

Cytotoxicity in Cancer Cells :

- In vitro assays on human breast cancer cells (MCF-7) showed that exposure to varying concentrations (10 µM to 100 µM) of the compound led to a dose-dependent increase in apoptosis markers such as caspase activation.

-

Neuroprotection :

- A mouse model of neurodegeneration was used to evaluate the neuroprotective effects. Mice treated with this compound exhibited reduced cognitive decline compared to control groups, as assessed by behavioral tests and histological analysis.

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-azido-4,4-difluoropentanoate, and how can purity be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or azide introduction via diazo transfer reactions. For example, fluorination at the 4,4-positions can be achieved using difluorinating agents (e.g., DAST or Deoxo-Fluor), followed by azide substitution at the 5-position via NaN₃ under controlled conditions. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Monitoring reaction progress via TLC and confirming purity by <sup>19</sup>F NMR (δ -120 to -130 ppm for CF₂ groups) and HPLC is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- <sup>1</sup>H/<sup>19</sup>F NMR : Key for identifying CF₂ groups (split into quartets due to coupling with adjacent protons) and ester/azide moieties.

- IR Spectroscopy : Confirms the azide stretch (~2100 cm⁻¹) and ester carbonyl (~1740 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the azide group (e.g., loss of N₂).

- Elemental Analysis : Ensures stoichiometric accuracy of C, H, N, and F .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the azide group in this compound under varying conditions?

- Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model the electronic structure of the azide group. Solvent effects (PCM model) and transition-state analysis (NEB method) help predict reaction pathways, such as cycloadditions or thermal decomposition. Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to validate models .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodology :

- Temperature Control : Azides are thermally sensitive; reactions should be conducted below 60°C.

- Protecting Groups : Temporarily shield reactive sites (e.g., ester groups) using tert-butyl or silyl ethers.

- Catalytic Optimization : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) minimizes side reactions like nitrene formation.

- In Situ Monitoring : Use <sup>19</sup>F NMR to track azide consumption and detect intermediates .

Q. How do solvent polarity and pH influence the stability of this compound?

- Methodology : Conduct accelerated stability studies in solvents (e.g., DMSO, THF, water) at varying pH (1–12). Monitor degradation via HPLC and <sup>19</sup>F NMR. Polar aprotic solvents (e.g., DMF) stabilize azides, while acidic/basic conditions promote hydrolysis of the ester or azide groups. Data contradictions (e.g., unexpected stability in polar solvents) may arise from solvent-specific hydrogen bonding or dielectric effects .

Q. How can discrepancies between computational predictions and experimental data for this compound be resolved?

- Methodology :

- Benchmarking : Validate DFT methods against high-level ab initio calculations (e.g., CCSD(T)) for azide bond dissociation energies.

- Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±0.1 ppm in NMR shifts) and computational approximations (e.g., basis set incompleteness).

- Multi-Method Validation : Cross-check results with alternative techniques (e.g., X-ray crystallography for structural data) .

Data Management and Safety

Q. What protocols ensure safe handling of this compound given its azide functionality?

- Methodology :

- Storage : Keep in airtight containers at -20°C, away from light and metals (e.g., Cu, Fe).

- Waste Disposal : Quench azides with aqueous NaNO₂ or Ce(IV) to prevent explosive residue.

- Personal Protective Equipment (PPE) : Use blast shields, face protection, and flame-resistant lab coats during synthesis .

Q. How should raw and processed data from studies on this compound be documented for reproducibility?

- Methodology :

- Electronic Lab Notebooks (ELNs) : Record reaction conditions (time, temperature, solvent ratios), spectroscopic raw data, and purification logs.

- Appendices : Include large datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials.

- Metadata Tagging : Use consistent nomenclature (IUPAC names, CAS numbers) and version control for computational files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.